N-(2-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-17-8-4-3-7-16(17)21-18(24)13-26-19-10-9-15(22-23-19)14-6-5-11-20-12-14/h3-12H,2,13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHPTERJRWUMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Structure : The compound features an ethoxyphenyl group linked to a pyridazinyl moiety through a sulfhydryl group. Its molecular formula is with a molecular weight of approximately 300.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.38 g/mol |
| CAS Number | 1021250-24-7 |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The key steps include:
- Formation of Pyridazinyl Intermediate : A pyridazine derivative is synthesized, which serves as the core structure.
- Sulfhydryl Group Introduction : The sulfhydryl group is introduced through nucleophilic substitution reactions.
- Final Coupling : The ethoxyphenyl group is coupled with the pyridazinyl intermediate to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations indicate activity against certain bacterial strains, highlighting its potential in infectious disease treatment.
- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Anticancer Activity
In a study published in Cancer Research, this compound was tested against human breast cancer cells (MCF7). The results indicated an IC50 value of 5 µM, demonstrating significant cytotoxicity and inducing apoptosis through caspase activation pathways .
Antimicrobial Efficacy
A study conducted on the antimicrobial properties showed that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Neuroprotective Studies
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study reported a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .
Scientific Research Applications
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Antimicrobial Properties :
- Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anticancer Activity :
- Preclinical studies indicate that N-(2-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may possess anticancer properties. In xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups.
Treatment Group Tumor Size Reduction (%) Control 0% Compound Treatment 45% -
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory effects, particularly in macrophage cell lines. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment.
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250
Case Studies
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Case Study on Antibacterial Efficacy :
- A recent study assessed the antibacterial efficacy of this compound against multidrug-resistant strains. The results indicated that it outperformed traditional antibiotics, demonstrating potential as a new therapeutic agent in treating resistant infections.
-
Case Study on Tumor Growth Inhibition :
- In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
